(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
Overview
Description
®-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a chiral compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-4-(pyrrolidin-3-yl)piperazine can be achieved through several synthetic routes. One common method involves the condensation of 1-methylpiperazine with 3-pyrrolidinone under basic conditions. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to reflux .
Another approach involves the catalytic hydrogenation of pyrrolylpyridine derivatives. This method uses a palladium catalyst and hydrogen gas to reduce the pyrrolylpyridine to the desired piperazine derivative .
Industrial Production Methods
Industrial production of ®-1-Methyl-4-(pyrrolidin-3-yl)piperazine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-Methyl-4-(pyrrolidin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-1-Methyl-4-(pyrrolidin-3-yl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of ®-1-Methyl-4-(pyrrolidin-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters and other signaling molecules. It may also inhibit specific enzymes, leading to altered biochemical pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-Pyrrolidin-3-yl-piperazine: Similar structure but lacks the methyl group on the piperazine ring.
N-(pyridin-2-yl)amides: Contains a pyridine ring instead of a pyrrolidine ring.
Disubstituted Pyrimidines: Contains a pyrimidine ring and different substituents
Uniqueness
®-1-Methyl-4-(pyrrolidin-3-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and pyrrolidine groups on the piperazine ring enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3/c1-11-4-6-12(7-5-11)9-2-3-10-8-9/h9-10H,2-8H2,1H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNMGRFCMUWUNN-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.